2-hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide
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Overview
Description
2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide is a chemical compound with the molecular formula C16H13N3O2 and a molecular weight of 279.301 g/mol This compound is known for its unique structure, which includes an indole moiety and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and indole-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide: Similar structure with a hydroxyl group at the 3-position of the benzohydrazide moiety.
2,4-dihydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide: Contains additional hydroxyl groups at the 2 and 4 positions.
N’-(1H-indol-3-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide: Features a substituted benzyl group.
Uniqueness
2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
10245-40-6 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H13N3O2/c20-15-8-4-2-6-13(15)16(21)19-18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17,20H,(H,19,21)/b18-10+ |
InChI Key |
UFZJBFOFFCCFQW-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3O |
solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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